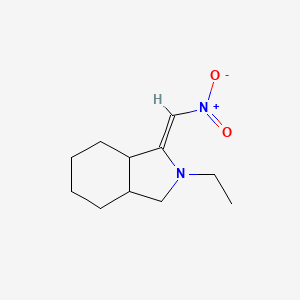
2-Ethyloctahydro-1-(nitromethylene)-1H-isoindole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Ethyloctahydro-1-(nitromethylene)-1H-isoindole is a complex organic compound with a unique structure that includes an isoindole ring
Méthodes De Préparation
The synthesis of 2-Ethyloctahydro-1-(nitromethylene)-1H-isoindole typically involves multiple steps. One common method includes the reaction of an appropriate precursor with nitromethane under specific conditions. Industrial production methods may involve the use of catalysts to enhance the reaction efficiency and yield.
Analyse Des Réactions Chimiques
2-Ethyloctahydro-1-(nitromethylene)-1H-isoindole undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions often involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Substitution reactions can occur at different positions on the isoindole ring, depending on the reagents and conditions used.
Common reagents and conditions for these reactions vary, but they generally involve standard laboratory techniques and equipment. The major products formed from these reactions depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
2-Ethyloctahydro-1-(nitromethylene)-1H-isoindole has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: Researchers study its interactions with biological molecules to understand its potential as a therapeutic agent.
Medicine: It may have applications in drug development due to its unique structure and reactivity.
Industry: The compound can be used in the production of materials with specific properties, such as polymers or coatings.
Mécanisme D'action
The mechanism of action of 2-Ethyloctahydro-1-(nitromethylene)-1H-isoindole involves its interaction with specific molecular targets. These interactions can lead to various biological effects, depending on the pathways involved. The exact mechanism may vary based on the context in which the compound is used.
Comparaison Avec Des Composés Similaires
2-Ethyloctahydro-1-(nitromethylene)-1H-isoindole can be compared with other similar compounds, such as:
2-Naphthalenol: This compound has a different structure but shares some chemical properties.
Tetramethyl acetyloctahydronaphthalenes: These compounds have similar applications in industry and research.
The uniqueness of this compound lies in its specific structure and the resulting chemical and biological properties.
Propriétés
Numéro CAS |
56593-86-3 |
|---|---|
Formule moléculaire |
C11H18N2O2 |
Poids moléculaire |
210.27 g/mol |
Nom IUPAC |
(3Z)-2-ethyl-3-(nitromethylidene)-3a,4,5,6,7,7a-hexahydro-1H-isoindole |
InChI |
InChI=1S/C11H18N2O2/c1-2-12-7-9-5-3-4-6-10(9)11(12)8-13(14)15/h8-10H,2-7H2,1H3/b11-8- |
Clé InChI |
NGFPWRMWKFFWRD-FLIBITNWSA-N |
SMILES isomérique |
CCN\1CC2CCCCC2/C1=C/[N+](=O)[O-] |
SMILES canonique |
CCN1CC2CCCCC2C1=C[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



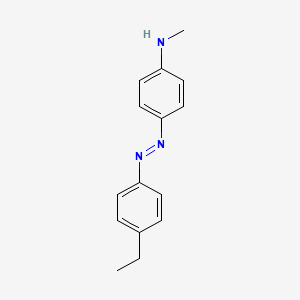
![1-[(Z)-(2-chlorophenyl)methylideneamino]-2-[(E)-(2-chlorophenyl)methylideneamino]guanidine](/img/structure/B14627045.png)
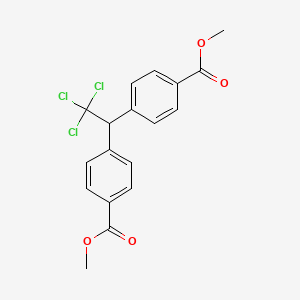
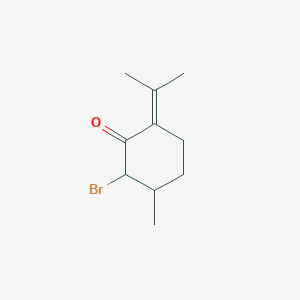

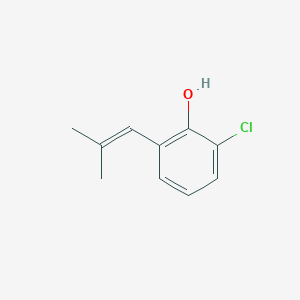

![2-[2-(2-{[2-(4-Methylcyclohex-3-en-1-yl)propan-2-yl]oxy}ethoxy)ethoxy]ethanol](/img/structure/B14627082.png)



![Carbamic acid, [(2-pyrimidinylamino)thioxomethyl]-, ethyl ester](/img/structure/B14627093.png)

